molecular formula C23H31NO3 B14150043 4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate CAS No. 4601-13-2

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate

Katalognummer: B14150043
CAS-Nummer: 4601-13-2
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: FYKBYTUHWXJHBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate is a complex organic compound with a unique structure that includes both diethylamino and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor, followed by the introduction of the hydroxy(diphenyl)acetate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the hydroxy(diphenyl)acetate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

4601-13-2

Molekularformel

C23H31NO3

Molekulargewicht

369.5 g/mol

IUPAC-Name

[4-(diethylamino)-3-methylbutan-2-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C23H31NO3/c1-5-24(6-2)17-18(3)19(4)27-22(25)23(26,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18-19,26H,5-6,17H2,1-4H3

InChI-Schlüssel

FYKBYTUHWXJHBK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(C)C(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.